BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: A Molecule of Interest in Modern
Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-(Oxolan-3-yloxy)benzoic acid
CAS No.: 1343204-85-2
Cat. No.: B1429007
. J

4-(Oxolan-3-yloxy)benzoic acid, with CAS Number 1343204-85-2, is a bifunctional organic
molecule that incorporates a rigid, aromatic benzoic acid core and a flexible, saturated
heterocyclic tetrahydrofuran (also known as oxolane) moiety linked by an ether bond.[1] This
unique structural combination makes it a compound of significant interest, particularly in the
fields of medicinal chemistry and materials science. The benzoic acid unit is a well-established
pharmacophore and a common building block in the synthesis of a wide array of bioactive
molecules and liquid crystals.[2][3] The tetrahydrofuran ring, especially the 3-hydroxy- or 3-
alkoxy-substituted variant, is a key structural element in numerous pharmaceuticals, including
several antiretroviral drugs, where it often serves to enhance agueous solubility and modulate
interactions with biological targets.[4][5]

This guide provides a comprehensive technical overview of 4-(Oxolan-3-yloxy)benzoic acid,
detailing its logical synthesis, expected analytical characteristics, and the scientific rationale for
its potential applications. The content is structured to provide researchers and drug
development professionals with both the foundational knowledge and the practical insights
required to effectively utilize this compound in their work.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and industrially scalable approach to synthesizing 4-(Oxolan-3-
yloxy)benzoic acid is through the Williamson ether synthesis. This classic yet robust reaction
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forms an ether by coupling an alkoxide with an alkyl halide or sulfonate in a bimolecular
nucleophilic substitution (SN2) reaction.[6][7]

Two primary disconnection pathways exist for this target molecule:

o Disconnection A: Cleavage of the ether bond at the aliphatic carbon, suggesting 4-
hydroxybenzoic acid and a 3-substituted tetrahydrofuran as precursors.

o Disconnection B: Cleavage of the ether bond at the aromatic carbon, suggesting a 4-
halobenzoic acid and 3-hydroxytetrahydrofuran as precursors.

While aryl ether synthesis via methods like the Ullmann coupling is possible, the Williamson
ether synthesis (Pathway A) is generally preferred for this specific target due to the ready
availability of the starting materials and the favorability of the SN2 mechanism at a secondary
aliphatic carbon.[8] A critical consideration is the protection of the carboxylic acid group on the
4-hydroxybenzoic acid precursor. The acidic proton would interfere with the basic conditions
required to form the phenoxide nucleophile. Therefore, a common strategy involves using an
ester, such as methyl 4-hydroxybenzoate, which can be easily hydrolyzed in a final step to yield
the desired carboxylic acid.

The electrophile, 3-hydroxytetrahydrofuran, must be converted into a derivative with a good
leaving group to facilitate the SN2 reaction. Activation via tosylation (forming a tosylate) is an
excellent choice, as tosylates are superb leaving groups.

The overall synthetic workflow is therefore conceptualized as a three-step process:

 Activation of the Alcohol: Conversion of (racemic or chiral) 3-hydroxytetrahydrofuran to 3-
(tosyloxy)tetrahydrofuran.

o Ether Formation: SN2 reaction between methyl 4-hydroxybenzoate and 3-
(tosyloxy)tetrahydrofuran under basic conditions.

o Deprotection: Hydrolysis of the methyl ester to afford the final product, 4-(Oxolan-3-
yloxy)benzoic acid.
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Figure 1. Synthetic Workflow Diagram.

Experimental Protocol: A Validating System

The following protocol describes a robust procedure for the synthesis of 4-(Oxolan-3-
yloxy)benzoic acid. Each step is designed for high yield and purity, with purification methods

included to ensure the quality of the final product.

Materials and Reagents:

Methyl 4-hydroxybenzoate

3-Hydroxytetrahydrofuran[9]

p-Toluenesulfonyl chloride (TsClI)

Potassium carbonate (K2CQOs), anhydrous
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e Sodium hydroxide (NaOH)

» Hydrochloric acid (HCI), concentrated

o Pyridine, anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

e Dichloromethane (DCM)

o Ethyl acetate (EtOAC)

e Hexanes

o Methanol (MeOH)

e Magnesium sulfate (MgS0Oa4), anhydrous

Step 1: Synthesis of 3-(Tosyloxy)tetrahydrofuran (Electrophile)

» To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous pyridine (approx. 0.2
M) at O °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-
wise, maintaining the temperature below 5 °C.

o Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature
overnight.

e Quench the reaction by slowly adding cold water.
o Extract the aqueous mixture with dichloromethane (3x volumes).

o Combine the organic layers, wash sequentially with 1 M HCI (to remove pyridine), saturated
sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield the crude tosylate, which can often be used in the next step without further
purification.
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Causality: Pyridine acts as both a solvent and a base to neutralize the HCI byproduct of the
tosylation reaction, driving it to completion. The SN2 reaction in the next step requires an
excellent leaving group, which the tosylate anion provides.[7]

Step 2: Synthesis of Methyl 4-(Oxolan-3-yloxy)benzoate (Ether Formation)

To a suspension of methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate
(2.0 eq) in anhydrous DMF (approx. 0.5 M), add a solution of 3-(tosyloxy)tetrahydrofuran (1.2
eq) in DMF.[10]

Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.
Monitor reaction progress by TLC or LC-MS.

After cooling to room temperature, pour the reaction mixture into ice-water.
Extract the product with ethyl acetate (3x volumes).

Combine the organic layers, wash with water and then brine to remove residual DMF and
salts.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl
acetate gradient) to yield the pure ester.

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation,
enhancing the nucleophilicity of the phenoxide.[11] K2COs is a sufficiently strong base to
deprotonate the phenol but not the ester. Heating is required to overcome the activation energy
for the SN2 reaction.

Step 3: Synthesis of 4-(Oxolan-3-yloxy)benzoic Acid (Hydrolysis)

e Dissolve the purified methyl 4-(oxolan-3-yloxy)benzoate (1.0 eq) in a mixture of methanol
and 2 M aqueous NaOH (e.g., 3:1 v/v).
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 Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until saponification
is complete (monitored by TLC).

e Remove the methanol under reduced pressure.

» Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether
to remove any non-acidic impurities.

e Cool the agueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of
concentrated HCI.

o Collect the resulting white precipitate by vacuum filtration.

e Wash the solid with cold water and dry under vacuum to afford the final product, 4-(Oxolan-
3-yloxy)benzoic acid. Recrystallization (e.g., from ethanol/water) can be performed if higher
purity is needed.

Causality: Saponification is a robust method for ester hydrolysis. The acidification step
protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to
precipitate, enabling its isolation.

Physicochemical and Spectroscopic
Characterization

Authenticating the structure and purity of the synthesized compound is paramount. The
following table summarizes the key identifiers and predicted analytical data for 4-(Oxolan-3-
yloxy)benzoic acid.
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Property Value | Predicted Data Source | Rationale

CAS Number 1343204-85-2 [1]

Molecular Formula C11H1203 [12]

Molecular Weight 192.21 g/mol [12]

Appearance Predicted: White to off-white Based on typical benzoic acid

solid

derivatives.

1H NMR (400 MHz, DMSO-de)

Predicted 6 (ppm): 12.9 (s, 1H,
COOH), 7.9 (d, 2H, Ar-H), 7.1
(d, 2H, Ar-H), 5.1-5.0 (m, 1H,
O-CH), 4.0-3.8 (m, 4H, -CHa-
O-CHz-), 2.3-2.1 (m, 2H, -
CHz2-)

Chemical shifts are estimated
based on data for 4-
hydroxybenzoic acid[13] and
other 4-alkoxy benzoic acids.
[14][15] The aromatic protons
show a characteristic AA'BB'
system for a 1,4-disubstituted
ring. The oxolane protons
would present as complex

multiplets.

13C NMR (100 MHz, DMSO-ds)

Predicted 6 (ppm): 167.0
(C=0), 161.5 (Ar-C-0), 131.5
(Ar-CH), 123.0 (Ar-C-COOH),
115.0 (Ar-CH), 78.0 (O-CH),
67.0 (O-CHz2), 32.0 (-CH2-)

Chemical shifts are estimated
based on data for related
benzoic acid[16] and 4-alkoxy
benzoic acid derivatives.[17]
[18]

Mass Spectrometry (ESI-)

Predicted m/z: 191.07 [M-H]~

Calculated for C11H1103~.

Infrared (IR, KBr)

Predicted v (cm~1): 3300-2500
(broad, O-H stretch), 1680
(C=0 stretch), 1605, 1580
(C=C aromatic stretch), 1250
(asymmetric C-O-C stretch),
1080 (symmetric C-O-C
stretch)

Based on characteristic
frequencies for carboxylic

acids and aryl ethers.
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Potential Applications in Drug Discovery and
Materials Science

The structural features of 4-(Oxolan-3-yloxy)benzoic acid provide a strong rationale for its
use as a versatile building block.

1. Medicinal Chemistry and Fragment-Based Drug Design (FBDD):

The tetrahydrofuran (THF) moiety is a recognized "solubility tag” and a bioisostere for other
groups. Its non-planar, flexible nature allows it to project vectors in three-dimensional space,
making it an attractive scaffold for exploring chemical space in FBDD. The ether linkage
provides metabolic stability compared to an ester, while the benzoic acid offers a key hydrogen
bond donating and accepting group, or a handle for further derivatization into amides or esters.
[19]
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Figure 2. Structure-Application Relationship.

2. Liquid Crystals:

4-Alkoxybenzoic acids are fundamental components in the synthesis of thermotropic liquid
crystals.[3][20] The rigid benzoic acid core contributes to the mesogenic character, while the
flexible terminal chain (in this case, the oxolane) influences the melting and clearing points of
the liquid crystalline phase. The polarity and shape of the oxolane ring could lead to novel
mesophase behaviors compared to traditional alkyl chains.

3. Prodrugs:

Benzoic acid esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to
release an active carboxylic acid.[19] While this molecule is itself a free acid, it can be esterified
with an active pharmaceutical ingredient (API) containing a hydroxyl group, using the 4-
(Oxolan-3-yloxy)benzoate moiety as a promoiety to tune the lipophilicity and release kinetics of
the parent drug.

Conclusion

4-(Oxolan-3-yloxy)benzoic acid is a strategically designed molecule with high potential as a
building block in both pharmaceutical and materials research. Its synthesis is achievable
through well-established and reliable chemical transformations, primarily the Williamson ether
synthesis. The combination of a functionalizable benzoic acid, a stable ether linkage, and a
solubilizing, three-dimensional oxolane ring provides a compelling toolkit for chemists to
modulate the properties of larger molecules. This guide has outlined the core technical
knowledge required to synthesize, characterize, and strategically deploy this compound in
advanced research applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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